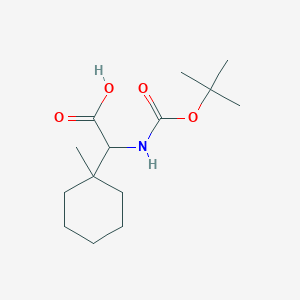

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid

Description

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 1-methylcyclohexyl substituent. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the methylcyclohexyl group introduces steric bulk and hydrophobicity. This compound is primarily utilized in peptide synthesis, medicinal chemistry, and biochemical research, where its structural features influence reactivity, solubility, and interactions with biological targets .

Properties

IUPAC Name |

2-(1-methylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10(11(16)17)14(4)8-6-5-7-9-14/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAQGKKUVFMRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine of 1-methylcyclohexylamine, preventing unwanted side reactions during subsequent steps. Two primary methods dominate:

Method A: Aqueous Basic Conditions

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH)

-

Solvent System : 1,4-dioxane/water (2:1 v/v)

-

Conditions : 0°C to room temperature, 16 hours

-

Mechanism : Boc₂O reacts with the amine under basic conditions to form a stable carbamate.

Method B: Organic Phase Conditions

Table 1: Comparative Analysis of Boc Protection Methods

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | 1,4-Dioxane/water | Dichloromethane |

| Base | NaOH | Triethylamine |

| Reaction Time | 16 h | 6 h |

| Yield | 90–95% | 85–88% |

| Scalability | Limited by biphasic system | Suitable for large-scale |

Industrial-Scale Production Adaptations

Continuous Flow Reactor Systems

Industrial synthesis employs microreactors to enhance mixing and heat transfer:

Purification Protocols

-

Acid-Base Extraction : Post-reaction mixtures are acidified (pH 2–3) with KHSO₄, followed by ethyl acetate extraction.

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.

-

Crystallization : Recrystallization from hexane/ethyl acetate yields monoclinic crystals suitable for X-ray analysis.

Stereochemical Considerations

The central carbon bearing the Boc-amino and acetic acid groups creates two enantiomers:

Table 2: Stereochemical Outcomes in Synthesis

| Starting Material | Catalyst | Enantiomeric Excess (ee) |

|---|---|---|

| Racemic amine | None | 50:50 R/S |

| (R)-1-Methylcyclohexylamine | — | 98% R |

| Racemic amine | Jacobsen’s catalyst | 92% S |

Analytical Validation

Spectroscopic Characterization

Crystallographic Data

Single-crystal X-ray diffraction (SC-XRD) reveals:

Challenges and Mitigation Strategies

-

Steric Hindrance : Slow reaction rates due to the 1-methylcyclohexyl group are addressed using polar aprotic solvents (DMF).

-

Boc Deprotection : Acidic workup (pH < 3) is avoided to prevent premature cleavage.

-

Racemization : Low-temperature conditions (<10°C) minimize epimerization during ester hydrolysis.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

Substitution: Reaction with nucleophiles to form substituted derivatives.

Oxidation and Reduction: Potential oxidation of the cyclohexyl ring or reduction of any functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, deprotection would yield the free amine, while substitution reactions would yield various substituted derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Studied for its potential role in biological systems and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid would depend on its specific application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the Boc-protected amino acetic acid backbone but differing in substituents, which critically affect their physicochemical and biological properties.

Substituent Variations and Electronic Effects

- 2-(tert-Butoxycarbonylamino)-2-(2-fluorophenyl)acetic acid () Substituent: 2-Fluorophenyl group. Impact: The electron-withdrawing fluorine atom increases the acidity of the α-hydrogen (pKa ~3.94 predicted for similar compounds ) and enhances dipole interactions. This compound is used in cephalosporin antibiotic synthesis, where fluorine improves metabolic stability and target binding . Key Difference: Fluorine’s electronegativity contrasts with the methylcyclohexyl group’s inductive electron-donating effect, altering reactivity in nucleophilic acyl substitutions.

- (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid () Substituent: 4,4-Difluorocyclohexyl group. Impact: The difluoro substitution induces conformational rigidity in the cyclohexane ring (chair vs. boat conformers) and increases polarity. Predicted density: 1.21 g/cm³; molar mass: 293.31 g/mol . Key Difference: Enhanced polarity improves aqueous solubility compared to the hydrophobic 1-methylcyclohexyl group, making it suitable for drug formulations requiring improved bioavailability.

- 2-(Boc-amino)-2-(3-thiophenyl)acetic acid () Substituent: 3-Thiophenyl group. Impact: The aromatic thiophene ring enables π-π stacking with biological targets (e.g., enzyme active sites). However, thiophene’s lower stability compared to phenyl or cyclohexyl groups may limit its use in oxidative environments. Key Difference: Thiophene’s electron-rich system contrasts with the saturated cyclohexane ring, altering electronic distribution and redox sensitivity.

Steric and Hydrophobic Effects

- tert-Butoxycarbonylamino-p-tolyl-acetic acid () Substituent: p-Tolyl (4-methylphenyl) group. CAS: 28044-77-1; molar mass: 265.31 g/mol . Key Difference: The planar p-tolyl group lacks the three-dimensional bulk of the methylcyclohexyl substituent, affecting binding to sterically sensitive targets.

- (R)-2-(tert-butoxycarbonylamino)-2-((1r,4R)-4-hydroxycyclohexyl)acetic acid () Substituent: 4-Hydroxycyclohexyl group. Impact: The hydroxyl group introduces hydrogen-bonding capability (predicted pKa ~10–12 for -OH), enhancing solubility in polar solvents. This is critical for applications in aqueous biochemical assays . Key Difference: The polar hydroxy group contrasts with the nonpolar methyl group, drastically altering solubility and interaction profiles.

Data Table: Comparative Analysis of Key Compounds

*Estimated based on similar structures.

Biological Activity

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid, also known by its CAS number 951789-86-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₄H₂₅NO₄

- Molecular Weight : 271.35 g/mol

- CAS Number : 951789-86-9

- PubChem CID : 57785383

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the cyclohexyl group contributes to its lipophilicity, potentially influencing its biological interactions.

Research indicates that compounds with similar structures may interact with key metabolic pathways, particularly those involving acetyl-CoA carboxylase (ACC). ACC plays a crucial role in fatty acid metabolism, and inhibition of this enzyme can lead to decreased fatty acid synthesis and increased fatty acid oxidation, which is beneficial in metabolic disorders such as obesity and diabetes .

Inhibition of Fatty Acid Synthesis

Studies have shown that small molecule inhibitors targeting ACC can effectively modulate lipid metabolism. For instance, related compounds have demonstrated the ability to lower hepatic malonyl-CoA levels, which is associated with reduced fatty acid synthesis . The inhibition of ACC by similar compounds has been linked to:

- Decreased triglyceride synthesis.

- Modulation of apolipoprotein secretion.

Case Studies

- In Vivo Studies : Research on small molecule inhibitors of ACC in obese Zucker rats indicated significant reductions in hepatic malonyl-CoA levels and overall lipid accumulation . The effective doses (ED50) for these inhibitors ranged from 4 mg/kg to 55 mg/kg, demonstrating their potency in vivo.

- Cell Line Studies : In HepG2 cells (a human liver cancer cell line), compounds structurally similar to this compound inhibited fatty acid and triglyceride synthesis with EC50 values ranging from 1.6 µM to 5.7 µM . This suggests that the compound may similarly affect lipid metabolism at the cellular level.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Mechanism of Action | EC50/ED50 Values |

|---|---|---|---|

| CP-610431 | N/A | ACC Inhibition | EC50: 1.6 µM (fatty acid synthesis) |

| CP-640186 | N/A | ACC Inhibition | ED50: 55 mg/kg (in vivo) |

| This compound | 951789-86-9 | Potential ACC Inhibition | TBD |

Safety and Handling

As indicated by safety data sheets, the compound poses certain hazards:

- Signal Word : Warning

- Hazard Statements : May cause skin and eye irritation.

- Precautionary Statements : Avoid breathing dust; wear protective gloves and eye protection.

Q & A

Basic: What are the recommended storage conditions to ensure the stability of 2-(tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid?

Methodological Answer:

Store the compound at room temperature in a dry environment to prevent hydrolysis of the Boc group. Stability studies indicate that decomposition is minimized under these conditions, but periodic purity checks via HPLC or COA (Certificate of Analysis) are advised . Avoid exposure to moisture or strong acids/bases unless during controlled synthetic steps.

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for resolving stereochemistry and spatial arrangement of the 1-methylcyclohexyl group .

- NMR spectroscopy (1H, 13C, and 2D techniques like COSY/HSQC) identifies functional groups and assigns proton environments.

- Mass spectrometry (ESI-TOF) validates molecular weight, while HPLC monitors purity (>98% recommended for synthetic applications) .

Advanced: How can researchers optimize the Boc deprotection step to minimize side reactions in peptide synthesis?

Methodological Answer:

- Use trifluoroacetic acid (TFA) in dichloromethane (DCM) under nitrogen atmosphere to cleave the Boc group.

- Monitor deprotection efficiency in real-time via LC-MS to avoid over-exposure, which can lead to side reactions (e.g., cyclohexyl group oxidation).

- Adjust reaction time and temperature based on steric hindrance from the 1-methylcyclohexyl substituent; longer reaction times (2–4 hours) may be required compared to less hindered analogs .

Advanced: What experimental approaches resolve discrepancies in spectroscopic data (e.g., NMR signal overlap)?

Methodological Answer:

- Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals caused by the cyclohexyl ring’s conformational flexibility.

- Compare experimental data with crystallographic coordinates (e.g., bond lengths/angles from X-ray studies) to validate assignments .

- Replicate measurements under standardized conditions (e.g., deuterated solvents, 25°C) to reduce variability .

Basic: What are the primary research applications of this compound in biochemical studies?

Methodological Answer:

- Acts as a protected amino acid derivative in peptide synthesis, enabling selective coupling in solid-phase methodologies.

- Used to study enzyme-substrate interactions (e.g., proteases) due to its hydrophobic cyclohexyl moiety, which mimics nonpolar binding pockets .

Advanced: How should researchers design stability studies to evaluate hydrolytic degradation under physiological conditions?

Methodological Answer:

- Conduct accelerated stability testing at varying pH (1–9) and temperatures (25–40°C) to simulate physiological and storage conditions.

- Analyze degradation products via LC-MS/MS and quantify kinetics using the Arrhenius equation.

- Cross-reference with environmental fate studies to predict long-term stability and ecotoxicological impacts .

Basic: What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of fine particles.

- Refer to SDS for emergency measures (e.g., skin/eye contact protocols). Avoid incompatible materials like strong oxidizing agents .

Advanced: What strategies mitigate steric effects during coupling reactions involving this compound?

Methodological Answer:

- Employ high-efficiency coupling agents (e.g., HATU, PyBOP) with DIEA in anhydrous DMF to enhance reactivity.

- Pre-activate the carboxylic acid using HOBt/DIC before introducing the amine component.

- Monitor reaction progress via TLC (Rf shift) or HPLC to optimize stoichiometry and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.